

# The Metabolic Fate of Disulfoton Sulfone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Disulfoton sulfone*

Cat. No.: *B150065*

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An in-depth examination of the biotransformation of **disulfoton sulfone** in plant and animal systems, detailing metabolic pathways, quantitative data, and experimental methodologies.

Disulfoton, a systemic organophosphate insecticide, undergoes a series of metabolic transformations in both plant and animal systems, leading to the formation of several metabolites, including the prominent and persistent **disulfoton sulfone**.<sup>[1][2]</sup> This guide provides a comprehensive overview of the metabolism of **disulfoton sulfone**, intended for researchers, scientists, and professionals in drug development and toxicology.

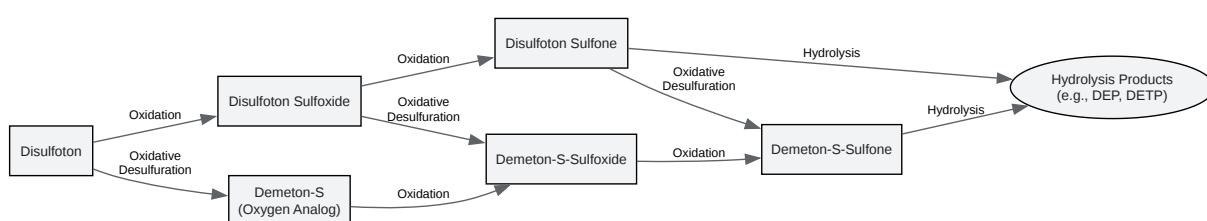
## Core Metabolic Pathways

In both plants and animals, the metabolism of disulfoton is primarily characterized by two key oxidative processes: the oxidation of the thioether sulfur to form sulfoxides and sulfones, and the oxidative desulfuration of the thiono sulfur to its corresponding oxygen analog (oxon).<sup>[3][4]</sup> These reactions result in metabolites that are often more potent cholinesterase inhibitors than the parent compound.<sup>[4][5]</sup> Hydrolysis of the P-S-C linkage also plays a role in the detoxification and excretion of these compounds.<sup>[3]</sup>

The metabolic pathways in plants and animals are qualitatively similar, though the rates of reaction can differ significantly, with mammals generally exhibiting faster metabolism.<sup>[4]</sup>

## Metabolic Pathway in Animals

In animals, disulfoton is rapidly absorbed and metabolized, primarily in the liver.[3][5] The metabolic cascade proceeds through the formation of disulfoton sulfoxide, which is then further oxidized to **disulfoton sulfone**.[3] Concurrently, both disulfoton and its sulfoxide and sulfone derivatives can undergo oxidative desulfuration to form their respective oxygen analogs: demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone.[3][6] These oxidized metabolites are the primary active forms that inhibit acetylcholinesterase.[5] Subsequent hydrolysis leads to the formation of diethyl phosphate (DEP) and diethyl phosphorothioate (DETP), which are the major urinary metabolites.[3][7]

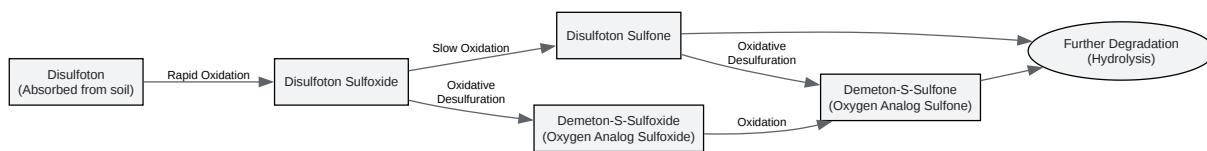


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Caption: Metabolic pathway of disulfoton in animals.

## Metabolic Pathway in Plants

Similar to animals, plants absorb disulfoton from the soil through their root systems and translocate it.[1] The metabolic process involves the rapid oxidation of disulfoton to disulfoton sulfoxide and a slower oxidation to **disulfoton sulfone**.[4] These compounds can also be oxidized at the thiono-sulfur to produce their oxygen analogs, demeton-S-sulfoxide and demeton-S-sulfone.[4] The relative proportions of these metabolites can vary depending on the plant species, soil type, and climatic conditions.[4] **Disulfoton sulfone** is noted to be more persistent in soil compared to the parent compound and the sulfoxide.[1]



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Caption: Metabolic pathway of disulfoton in plants.

# Quantitative Data on Disulfoton and its Metabolites

The following tables summarize quantitative data related to the metabolism and disposition of disulfoton and its metabolites in various systems.

Table 1: Residue Levels of Disulfoton Metabolites in Plants

Plant	Application Rate (kg a.i./ha)	Metabolites Detected	Maximum Concentration (mg/kg fresh weight)	Time to Max Concentration (days)	Reference
Asparagus Ferns	0.5	Sulfone, Sulfoxide, Oxons	14	70-85	[1]
Asparagus Ferns	4.0	Sulfone, Sulfoxide, Oxons	61	70-85	[1]
Potato Tubers	7.87 (soil) + 2 x 2.24 (foliar)	Disulfoton sulfone, sulfoxide, oxygen analogue sulfone, oxygen analogue sulfoxide	3.71 (total radioactive residue as disulfoton equivalents)	99 (at harvest)	[8]
Lettuce	3.2 (soil)	Total radioactive residue	3.74 (as disulfoton equivalents)	49 (at harvest)	[8]

Table 2: Bioconcentration and Persistence of Disulfoton and its Metabolites

Organism/Matrix	Compound	Value	Units	Conditions	Reference
Carp (Cyprinus carpio)	Disulfoton	~450	BCF	Continuous flow water system	<a href="#">[1]</a>
Carp (Cyprinus carpio)	Disulfoton Sulfoxide	<1	BCF	Continuous flow water system	<a href="#">[1]</a>
Carp (Cyprinus carpio)	Disulfoton Sulfone	<6	BCF	Continuous flow water system	<a href="#">[1]</a>
Soil	Disulfoton	≤32	Degradation Time (days)	-	<a href="#">[1]</a>
Soil	Disulfoton Sulfoxide	≤32	Degradation Time (days)	-	<a href="#">[1]</a>
Soil	Disulfoton Sulfone	>64	Persistence (days)	-	<a href="#">[1]</a>
Soil (Aerobic)	Disulfoton Sulfoxide	2-3	Half-life (months)	-	<a href="#">[9]</a>
Soil (Aerobic)	Disulfoton Sulfone	6-8	Half-life (months)	-	<a href="#">[9]</a>

Table 3: Distribution and Excretion of Disulfoton Metabolites in Rats

Parameter	Value	Time Point	Animal Model	Reference
Peak tissue levels	6 hours post-dosing	6 hours	Rats	[7]
Major route of excretion	Urine	-	Rats	[3]
Urinary excretion (% of dose)	97.1 (female), 96.9 (male)	72 hours	Rats (single 0.2 mg/kg dose)	[3]
Fecal excretion (% of dose)	1.1 (female), 1.4 (male)	72 hours	Rats (single 0.2 mg/kg dose)	[3]
Metabolites in liver (30 min post-injection)	Disulfoton sulfoxide (11.3%), Disulfoton sulfone (2.4%), Demeton S-sulfoxide (26.7%), Demeton S-sulfone (59.6%)	30 minutes	Rats	[3][7]

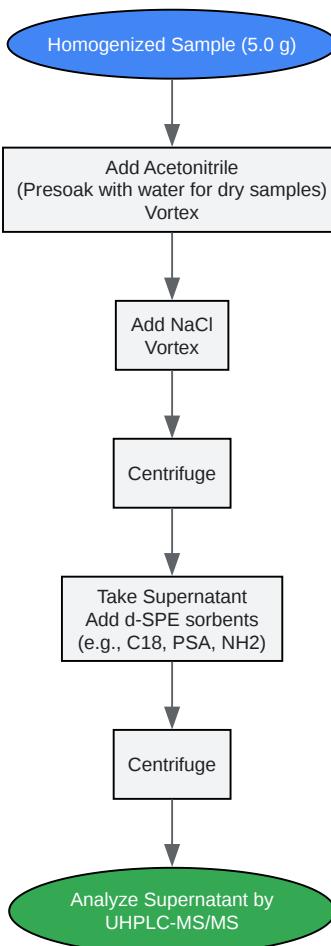
## Experimental Protocols

A summary of common experimental methodologies for the analysis of disulfoton and its metabolites is provided below.

## Sample Preparation and Extraction for Agricultural Products

A widely used method for the extraction of disulfoton and its metabolites from agricultural products involves dispersive solid-phase extraction (d-SPE), commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]

Workflow for Sample Preparation:



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Caption: Workflow for sample extraction and cleanup.

- Extraction: A 5.0 g sample is typically extracted with acetonitrile. For dry matrices like wheat or coffee beans, presoaking in water is recommended. The mixture is then vortexed.[10]
- Salting Out: Sodium chloride is added to induce phase separation, followed by further vortexing.[10]
- Centrifugation: The sample is centrifuged to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents. Common sorbents include octadecylsilane (C18) to remove nonpolar interferences, primary secondary amine (PSA) to remove sugars and fatty acids, and aminopropyl (NH2) for further cleanup.[10]

- Final Centrifugation: The mixture is centrifuged one last time, and the final supernatant is collected for analysis.

## Analytical Instrumentation and Conditions

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of disulfoton and its metabolites.[\[10\]](#)

- Chromatographic Separation: A C18 column is commonly used for separation with a gradient elution of water and acetonitrile.[\[10\]](#)
- Mass Spectrometric Detection: Detection is typically performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). This allows for the selective quantification of each analyte based on its specific precursor and product ion transitions.[\[10\]](#)
- Quantification: Quantification is generally achieved using an external standard method with matrix-matched calibration curves to compensate for matrix effects.[\[10\]](#)

## Animal Metabolism Studies

Animal studies to investigate the metabolism of disulfoton often involve the administration of radiolabeled compounds (e.g., <sup>14</sup>C-disulfoton) to track the absorption, distribution, metabolism, and excretion.

- Dosing: Animals, typically rats, are administered the compound orally.[\[6\]](#)[\[11\]](#)
- Sample Collection: Urine, feces, and expired air are collected over a period of time. Tissues are also collected at various time points after dosing.[\[7\]](#)[\[11\]](#)
- Analysis: Radioactivity in the collected samples is measured to determine the extent of absorption and excretion. Metabolites in urine and tissue extracts are identified and quantified using techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[\[6\]](#)

This guide provides a foundational understanding of **disulfoton sulfone** metabolism. For more specific applications, researchers are encouraged to consult the primary literature cited herein.

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